molecular formula C12H15N3O6 B020659 Triethyl 1,3,5-triazine-2,4,6-tricarboxylate CAS No. 898-22-6

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

Cat. No.: B020659
CAS No.: 898-22-6
M. Wt: 297.26 g/mol
InChI Key: LKNPNZKIOSOWES-UHFFFAOYSA-N
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Description

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate is an organic compound with the molecular formula C12H15N3O6 and a molecular weight of 297.26 g/mol . It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate can be synthesized through the reaction of cyanuric chloride with diethyl oxalate in the presence of a base . The reaction typically occurs under alkaline conditions, which facilitate the substitution of chlorine atoms with ethoxycarbonyl groups.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the ethoxycarbonyl groups are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form 1,3,5-triazine-2,4,6-tricarboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Acids and Bases: Used in hydrolysis reactions to break down the ester groups.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.

    Hydrolysis Products: 1,3,5-triazine-2,4,6-tricarboxylic acid and ethanol.

Scientific Research Applications

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate involves its ability to form stable complexes with various substrates. The triazine ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate is unique due to its combination of the triazine ring and three ethoxycarbonyl groups, which confer specific chemical reactivity and stability. This makes it particularly useful in applications requiring robust and versatile chemical intermediates.

Properties

IUPAC Name

triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-4-19-10(16)7-13-8(11(17)20-5-2)15-9(14-7)12(18)21-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNPNZKIOSOWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=N1)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274530
Record name Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898-22-6
Record name Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triethyl 1,3,5-triazine-2,4,6-tricarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrogen chloride gas was bubbled through neat ethylcyanoformate (0.997 ml, 10.1 mmol) until the solution became a white solid, approximately 2 hours. The solid was partitioned between CH2Cl2 and water. The CH2Cl2 layer was collected dried (MgSO4) and concentrated to a white solid. The product was crystallized from hot absolute ethanol to give the title compound (m. p. 169-170° C.). 1H NMR (CDCl3) δ1.42 (t, 9H, 3× CH3), 4.50 (q, 6H, 3× CH2). 13C NMR (DMSO) δ14.06 (CH3), 64.02 (CH2), 161.27 (CO), 166.86 (Triazine Ar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.997 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate in battery technology?

A: this compound shows promise as a key component in sensors for monitoring the health of lithium-ion batteries. When incorporated into a sensing film with copper-doped polymeric material and coated onto carbon nanofibers, it demonstrates high sensitivity to gases indicative of battery failure, including carbonates and hydrofluorides. [] This sensitivity allows for the detection of electrolyte leakage and electrolysis, crucial factors in battery safety and performance. []

Q2: How does the structure of this compound lend itself to its use in sensing applications?

A: The molecular structure of this compound plays a significant role in its sensing capabilities. The presence of the triazine ring and the ester groups provides potential sites for interactions with gas molecules. [] These interactions can lead to changes in the electrical properties of the sensing film, enabling the detection of even trace amounts of target gases. [] Further research into the specific interactions between this compound and various gases could lead to the development of even more sensitive and selective sensors.

Q3: Can this compound be used as a precursor for other materials?

A: Yes, this compound serves as a valuable precursor in synthesizing 1,3,5-triazine-2,4,6-triisocyanate. This hydrogen-free compound holds significant potential for developing novel C-N-(O) networks, including C2N2O and C3N4 materials. [] This synthesis pathway highlights the versatility of this compound as a building block for advanced materials with potential applications in various fields.

Q4: Are there any known crystal structures of this compound?

A: Research has identified two distinct crystal structures for this compound: a high-temperature (HT) modification and a low-temperature (LT) modification. [] This structural diversity may influence the compound's physical and chemical properties in different applications. Interestingly, while this compound possesses identical side chains to its benzene-based counterpart (Triethyl 1,3,5-benzenetricarboxylate), only the triazine derivative retains threefold molecular symmetry in its crystal structure. [] This difference highlights the unique structural features conferred by the triazine ring.

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